(2S,3S,5R,6R)-6-(3-carboxypropoxy)-3,5-dihydroxyoxane-2-carboxylic acid;methanol
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Overview
Description
Gamma-Hydroxybutyric Acid Glucuronide is a metabolite of gamma-Hydroxybutyric Acid, which is a naturally occurring neurotransmitter and a depressant drug. Gamma-Hydroxybutyric Acid is known for its use in the treatment of narcolepsy and cataplexy, as well as its illicit use as a recreational drug and in drug-facilitated sexual assault . Gamma-Hydroxybutyric Acid Glucuronide is formed in the body through the process of glucuronidation, where gamma-Hydroxybutyric Acid is conjugated with glucuronic acid .
Preparation Methods
The preparation of gamma-Hydroxybutyric Acid Glucuronide involves the synthesis of chemically pure standards of the compound and its deuterated analogue for chromatography . Liquid chromatography and tandem mass spectrometry are used for targeted analysis in biological samples . The synthetic route typically involves the enzymatic glucuronidation of gamma-Hydroxybutyric Acid by UDP-glucuronosyltransferase
Chemical Reactions Analysis
Gamma-Hydroxybutyric Acid Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include liquid–liquid extraction, solid-phase extraction, and headspace extraction . Major products formed from these reactions include gamma-Hydroxybutyric Acid and its lactone form, gamma-Butyrolactone . The compound’s hydroxy- and carboxy-group functionality make it an appropriate substrate for enzymatic glucuronidation .
Scientific Research Applications
Gamma-Hydroxybutyric Acid Glucuronide has several scientific research applications, particularly in the fields of clinical and forensic toxicology . It is used as a biomarker for gamma-Hydroxybutyric Acid intoxication due to its longer half-life compared to the parent compound . The compound is also studied for its potential role in improving detection methods for gamma-Hydroxybutyric Acid in biological samples . Additionally, gamma-Hydroxybutyric Acid Glucuronide is used in pharmacokinetic and stability studies following the controlled administration of gamma-Hydroxybutyric Acid .
Mechanism of Action
The mechanism of action of gamma-Hydroxybutyric Acid Glucuronide involves its formation through the enzymatic glucuronidation of gamma-Hydroxybutyric Acid by UDP-glucuronosyltransferase . This process increases the compound’s solubility and facilitates its excretion from the body . Gamma-Hydroxybutyric Acid itself acts on the GHB receptor and is a weak agonist at the GABA B receptor . It stimulates dopamine release at low concentrations and inhibits dopamine release at higher concentrations .
Comparison with Similar Compounds
Gamma-Hydroxybutyric Acid Glucuronide is similar to other glucuronated metabolites of gamma-Hydroxybutyric Acid, such as gamma-Hydroxyvaleric Acid Glucuronide . Other related compounds include gamma-Butyrolactone and 1,4-Butanediol, which are precursors to gamma-Hydroxybutyric Acid . The uniqueness of gamma-Hydroxybutyric Acid Glucuronide lies in its potential as a biomarker for gamma-Hydroxybutyric Acid intoxication and its longer half-life compared to the parent compound .
Properties
Molecular Formula |
C11H20O9 |
---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
(2S,3S,5R,6R)-6-(3-carboxypropoxy)-3,5-dihydroxyoxane-2-carboxylic acid;methanol |
InChI |
InChI=1S/C10H16O8.CH4O/c11-5-4-6(12)10(18-8(5)9(15)16)17-3-1-2-7(13)14;1-2/h5-6,8,10-12H,1-4H2,(H,13,14)(H,15,16);2H,1H3/t5-,6+,8-,10+;/m0./s1 |
InChI Key |
YMUQCLSNYZFTLW-SPDKEGHISA-N |
Isomeric SMILES |
CO.C1[C@@H]([C@H](O[C@H]([C@@H]1O)OCCCC(=O)O)C(=O)O)O |
Canonical SMILES |
CO.C1C(C(OC(C1O)OCCCC(=O)O)C(=O)O)O |
Origin of Product |
United States |
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